JWH-175-d11
Description
Properties
CAS No. |
1794828-59-3 |
|---|---|
Molecular Formula |
C24H25N |
Molecular Weight |
338.538 |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3/i1D3,2D2,3D2,8D2,16D2 |
InChI Key |
TYBRSILIYTUTSQ-IHULVLPZSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 |
Synonyms |
3-(1-Naphthalenylmethyl)-1-(pentyl-d11)-1H-indole; JWH 175-d11 |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling of Jwh 175 D11
Chemical Synthesis Pathways of JWH-175 Analogues
JWH-175, with the chemical name 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, belongs to the naphthylmethylindole family of synthetic cannabinoids. mdpi.comcaymanchem.com These compounds were first developed by John W. Huffman and his team at Clemson University. wikipedia.org Structurally, JWH-175 is an analogue of the more widely known JWH-018, differing by the replacement of a carbonyl linker with a methylene (B1212753) bridge. mdpi.comwikipedia.org
The synthesis of naphthylmethylindoles such as JWH-175 and its analogues generally follows a multi-step pathway that allows for structural variation. A common synthetic strategy involves the N-alkylation of the indole (B1671886) ring, followed by the introduction of a substituent at the C3 position.
A general pathway for synthesizing JWH-175 analogues can be described as follows:
N-Alkylation of Indole: The indole nitrogen is first alkylated using an appropriate alkyl halide (e.g., 1-bromopentane (B41390) for JWH-175) in the presence of a base like sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF). This step produces the N-alkylated indole intermediate.
Introduction of the Naphthylmethyl Group: The subsequent step involves introducing the naphthylmethyl moiety at the 3-position of the N-alkylated indole. This can be achieved through various methods, including:
Friedel-Crafts-type reaction: Reacting the N-alkylindole with 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene (B1266630) in the presence of a Lewis acid catalyst.
Grignard Reaction: The N-alkylindole can be converted into an indolylmagnesium halide (a Grignard reagent) and then reacted with a naphthalenylmethyl halide.
Vilsmeier-Haack or similar formylation followed by reduction: Formylation of the N-alkylindole at the C3 position to yield an aldehyde, which is then reacted with a naphthyl Grignard reagent, followed by reduction of the resulting alcohol.
These synthetic routes are versatile and have been employed to create a wide array of JWH analogues by modifying the alkyl chain on the indole nitrogen or by substituting the naphthalene (B1677914) ring system. clemson.edu The synthesis of JWH-176, an indene (B144670) analogue, was undertaken to study the necessity of the indole nitrogen for receptor binding, providing evidence against a ligand-receptor hydrogen bonding interaction at that position. clemson.edu
Methodologies for Deuterium (B1214612) Incorporation in JWH-175-d11
Isotopically labeled internal standards are essential for accurate quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com The compound this compound is a deuterated analogue of JWH-175, where "d11" signifies the replacement of eleven hydrogen atoms with deuterium atoms. axios-research.com
The primary methodology for synthesizing this compound involves the use of a deuterated precursor during the chemical synthesis. ojp.gov The deuterium atoms in this compound are located on the 1-pentyl side chain. axios-research.com Therefore, the key to its synthesis is the incorporation of a pentyl-d11 group.
The incorporation is achieved during the N-alkylation step of the synthesis pathway. Instead of using standard 1-bromopentane or 1-iodopentane, a deuterated version, such as 1-bromopentane-d11 (B42809) , is used.
The reaction proceeds as follows:
Indole is reacted with a strong base (e.g., sodium hydride) to deprotonate the nitrogen atom, forming an indole anion.
This anion is then treated with 1-bromopentane-d11. The indole anion acts as a nucleophile, displacing the bromide ion from the deuterated alkyl chain in an SN2 reaction.
This step yields the intermediate 1-(pentyl-d11)-1H-indole .
This intermediate, now carrying the stable isotopic label, is then carried forward through the subsequent steps of the synthesis to produce the final this compound compound. ojp.gov This strategy of introducing the isotopic label via a key precursor is a common and efficient method for producing deuterated standards for a wide range of chemical compounds, including other synthetic cannabinoids like JWH-018-d11. nih.govactamedica.org
Precursor Compound Derivatization for this compound Synthesis
The synthesis of this compound relies on the strategic derivatization of specific precursor compounds. The core structure is built from two primary molecular scaffolds: the indole ring and the naphthalene ring, connected by a methylene bridge, with a deuterated alkyl chain attached to the indole nitrogen.
The key precursors and their derivatization are:
Indole: This is the foundational heterocyclic ring system. It serves as the starting point for the synthesis.
1-Bromopentane-d11 (or other pentyl-d11 halides): This is the source of the isotopic label. The synthesis of this precursor itself involves the exhaustive deuteration of pentanoic acid or a similar five-carbon starting material, followed by conversion to the alkyl halide.
1-Naphthaldehyde (B104281) or 1-(Halomethyl)naphthalene: These compounds serve as the source for the naphthylmethyl group.
The synthesis pathway involves the following derivatization steps:
Step 1: Synthesis of the N-alkylated indole intermediate. Indole is deprotonated with a base like NaH, and the resulting anion is reacted with 1-bromopentane-d11 to yield 1-(pentyl-d11)-1H-indole.
Step 2: Introduction of the C3 substituent. The 1-(pentyl-d11)-1H-indole intermediate is then derivatized at the C3 position. A common laboratory-scale method for this transformation is the reaction with a suitable electrophile. For instance, the intermediate can be reacted with 1-naphthaldehyde in the presence of a reducing agent (e.g., via reductive amination-like conditions if an initial adduct is formed) or by converting 1-naphthaldehyde to 1-(naphthalen-1-yl)methanol, which is then activated and reacted with the indole. A more direct route involves the reaction of the lithiated or magnesiated N-alkylindole with 1-(chloromethyl)naphthalene.
This stepwise derivatization ensures the correct placement of the deuterated alkyl chain and the naphthylmethyl group on the indole core structure, leading to the final this compound molecule. unodc.org
Isotopic Purity Verification and Characterization Techniques for this compound
After synthesis, rigorous analytical testing is required to confirm the chemical structure and verify the isotopic purity of this compound. This ensures its reliability as an internal standard for quantitative analysis. researchgate.net Commercially available deuterated standards typically have an isotopic purity of ≥99%. caymanchem.comcaymanchem.com
Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): This is the most critical technique for verifying isotopic labeling.
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the compound from any impurities, and the MS detector confirms its identity. For this compound, the molecular ion peak ([M]+) will be observed at a mass-to-charge ratio (m/z) that is 11 units higher than that of unlabeled JWH-175 (C₂₄H₂₅N, MW: 327.5). caymanchem.comaxios-research.com The fragmentation pattern is also analyzed to confirm that the deuterium atoms are located on the pentyl chain, as fragments retaining this chain will show a corresponding mass shift. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity. nih.gov It is used to confirm the mass of the protonated molecule ([M+H]+) and its characteristic fragment ions. The selection of a precursor ion corresponding to the deuterated compound and monitoring its specific product ions provides unambiguous identification. nih.gov High-resolution MS (e.g., Q-TOF) can be used to determine the exact mass, confirming the elemental formula C₂₄H₁₄D₁₁N. mdpi.comojp.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Deuterium NMR (²H NMR): This analysis can be performed to directly observe the signals from the deuterium nuclei, confirming their presence and position within the molecule.
Carbon-13 NMR (¹³C NMR): The spectrum will show signals for all carbon atoms. The carbons bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the unlabeled compound.
The combination of these techniques provides a comprehensive characterization of this compound, verifying its structure, the location of the deuterium labels, and its isotopic and chemical purity.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(1-Naphthalenylmethyl)-1-(pentyl-d11)-1H-indole | axios-research.com |
| CAS Number | 1794828-59-3 | axios-research.com |
| Molecular Formula | C₂₄H₁₄D₁₁N | axios-research.com |
| Molecular Weight | 338.54 | axios-research.com |
| Isotopic Purity | Typically ≥99% deuterated forms | caymanchem.comcaymanchem.com |
| Appearance | Typically a solution in a solvent like acetonitrile (B52724) or ethanol | caymanchem.com |
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Key Findings |
| GC-MS | Structural confirmation and purity analysis | Detects molecular ion at m/z 338/339. Fragmentation pattern confirms label on pentyl chain. ojp.govnih.gov |
| LC-MS/MS | High-sensitivity identification and quantification | Confirms mass of parent and fragment ions. Used to ensure no isotopic overlap with the non-labeled analyte. nih.govresearchgate.net |
| High-Resolution MS | Accurate mass determination | Confirms the elemental composition (C₂₄H₁₄D₁₁N). mdpi.com |
| ¹H NMR | Structural elucidation | Absence of signals for pentyl protons confirms deuteration. |
| ²H NMR | Direct detection of deuterium | Confirms the presence and location of deuterium atoms. |
Pharmacological Characterization of Jwh 175 in Preclinical Models
Cannabinoid Receptor Binding Kinetics and Affinity (CB1 and CB2)
Studies have consistently demonstrated that JWH-175 exhibits a notable affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), albeit with lower affinity compared to JWH-018. mdpi.comnih.gov Competition binding experiments using Chinese hamster ovary (CHO) cell membranes expressing human CB1 receptors revealed a Ki value for JWH-175 of 25.8 ± 1.9 nM. mdpi.com In the same study, JWH-018 showed a 2.71-fold higher affinity for the human CB1 receptor. mdpi.com
JWH-175 displays a preference for the CB1 receptor over the CB2 receptor. mdpi.comnih.gov The selectivity index, which is the ratio of the Ki value for the human CB2 receptor to that of the human CB1 receptor, is 14 for JWH-175. mdpi.com This indicates a greater affinity for CB1. In contrast, JWH-018 demonstrates similar affinity for both CB1 and CB2 receptors. mdpi.com The difference in affinity between JWH-175 and JWH-018 is more pronounced at the CB2 receptor in both human and murine preparations. mdpi.com Research has also reported a Ki of 22 nM for JWH-175 at the rat CB1 receptor. researchgate.netcaymanchem.com
Table 1: Comparative Binding Affinities (Ki) of JWH-175 and JWH-018 at Human and Mouse Cannabinoid Receptors
| Compound | Receptor | Species | Ki (nM) |
|---|---|---|---|
| JWH-175 | CB1 | Human | 25.8 ± 1.9 mdpi.com |
| CB2 | Human | 362 ± 25 mdpi.com | |
| CB1 | Mouse | 43.4 ± 3.8 mdpi.com | |
| CB2 | Mouse | 215 ± 21 mdpi.com | |
| JWH-018 | CB1 | Human | 9.50 ± 0.90 mdpi.com |
| CB2 | Human | 2.94 ± 0.26 mdpi.com | |
| CB1 | Mouse | 11.5 ± 1.1 mdpi.com | |
| CB2 | Mouse | 4.30 ± 0.40 mdpi.com |
Ligand Efficacy and Potency at Cannabinoid Receptors
JWH-175 acts as a full agonist at both CB1 and CB2 receptors, meaning it can fully inhibit the forskolin-stimulated production of cyclic AMP (cAMP). mdpi.comresearchgate.net However, its potency is considerably lower than that of JWH-018. mdpi.comresearchgate.net In functional assays using CHO cells transfected with human CB1 receptors, JWH-175 was found to be 5.38 times less potent than JWH-018. nih.govresearchgate.net Consistent with its binding affinity, JWH-175 demonstrates higher potency at the CB1 receptor compared to the CB2 receptor. mdpi.comresearchgate.net
In Vitro Pharmacodynamic Assessments (e.g., G-protein activation, cAMP inhibition)
The agonist activity of JWH-175 at cannabinoid receptors is mediated through the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase and reduce intracellular cAMP levels. d-nb.info Functional assays have confirmed that JWH-175 behaves as a full agonist, capable of completely inhibiting forskolin-stimulated cAMP accumulation in cells expressing human CB1 or CB2 receptors. mdpi.comresearchgate.net This mechanism is a hallmark of cannabinoid receptor agonists. d-nb.info
Electrophysiological Modulations in Neuronal Preparations (e.g., fEPSP reduction)
In vitro electrophysiological studies on mouse hippocampal slices have shown that JWH-175 can reduce the field excitatory postsynaptic potential (fEPSP). mdpi.comnih.gov This effect, however, is less pronounced compared to that of JWH-018. mdpi.comnih.gov JWH-175 was found to be approximately 10 times less potent than JWH-018 in inhibiting fEPSP in the CA1 region of hippocampal slices. nih.gov Specifically, JWH-175 only produced a significant reduction in fEPSP at a concentration of 1 µM, whereas JWH-018 was effective at lower concentrations, starting from 0.1 µM. nih.gov This reduction in excitatory synaptic transmission is mediated by the activation of CB1 receptors. researchgate.net
In Vivo Pharmacological Activity in Animal Models (e.g., sensorimotor responses, behavioral paradigms)
In vivo studies in mice have revealed that JWH-175 induces a range of pharmacological effects characteristic of cannabinoid agonists. These include impairment of sensorimotor responses (both visual and acoustic), reduced respiratory rate, decreased motor activity, and an increased pain threshold to mechanical stimuli. mdpi.comnih.govresearchgate.net However, these effects are less potent than those induced by JWH-018. mdpi.comnih.govresearchgate.net For instance, systemic administration of JWH-175 dose-dependently reduced the visual placing response in mice, with significant inhibition observed at higher doses. mdpi.com Preclinical studies have also indicated its potential for abuse in rats and an inhibitory effect on locomotor activity in mice. researchgate.net
Comparative Pharmacological Profiling with Structurally Related Synthetic Cannabinoids (e.g., JWH-018)
A key aspect of the pharmacological characterization of JWH-175 is its comparison with the structurally related and more potent synthetic cannabinoid, JWH-018. mdpi.comnih.govnih.gov Across various in vitro and in vivo measures, JWH-175 consistently demonstrates lower affinity, potency, and efficacy. mdpi.comnih.govnih.gov The primary structural difference, the methylene (B1212753) bridge in JWH-175 versus the carbonyl group in JWH-018, is responsible for these pharmacological distinctions. wikipedia.orgnih.gov Interestingly, metabolic studies have shown that JWH-175 can be rapidly bioactivated to JWH-018 in mice, suggesting that the in vivo effects of JWH-175 may be at least partially attributable to its conversion to the more potent JWH-018. mdpi.comnih.govresearchgate.net
Table 2: Comparative In Vivo Effects of JWH-175 and JWH-018 in Mice
| Effect | JWH-175 Potency | JWH-018 Potency |
|---|---|---|
| Sensorimotor Impairment | Less Potent mdpi.comnih.gov | More Potent mdpi.comnih.gov |
| Respiratory Rate Reduction | Less Potent mdpi.comnih.gov | More Potent mdpi.comnih.gov |
| Motor Activity Reduction | Less Potent mdpi.comnih.gov | More Potent mdpi.comnih.gov |
| Mechanical Analgesia | Less Potent mdpi.comnih.gov | More Potent mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Investigations of JWH-175 Derivatives
Structure-activity relationship (SAR) studies of the naphthylmethylindole class, to which JWH-175 belongs, have provided insights into the structural requirements for cannabinoid receptor activity. The replacement of the carbonyl group in naphthoylindoles (like JWH-018) with a methylene group (as in JWH-175) generally leads to a decrease in CB1 receptor affinity. wikipedia.org However, substitutions at the 4-position of the naphthyl ring in JWH-175 derivatives can result in potencies that are closer to those of the equivalent naphthoylindoles. wikipedia.org Computational studies have suggested that JWH-175 and its derivatives exhibit stronger hydrophobic interactions, including π-π stacking, with the CB1 receptor compared to the JWH-018 group. nih.gov The length of the alkyl chain on the indole (B1671886) nitrogen is also a critical determinant of activity, with chains of 4 to 6 carbons generally yielding optimal in vitro and in vivo effects. researchgate.net
Metabolic Profiling and Pharmacokinetic Investigations of Jwh 175
In Vitro Biotransformation Studies Utilizing Hepatic Microsomes and Recombinant Enzymes
In vitro models are fundamental to predicting the metabolic pathways of xenobiotics in humans. For JWH-175, human liver microsomes (HLMs) have been a primary tool for investigating its phase I metabolism. mdpi.comnih.govwvu.edu HLMs contain a rich complement of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of drug oxidation reactions. wvu.edumdpi.com
In these studies, JWH-175 is incubated with HLMs in a controlled environment. mdpi.comwvu.edu The reaction is initiated by adding a cofactor solution, typically containing NADPH, and samples are analyzed at various time points to identify the resulting metabolites. wvu.edu These in vitro experiments have successfully demonstrated that JWH-175 undergoes significant biotransformation, most notably its conversion to JWH-018. mdpi.comnih.gov To further pinpoint the specific enzymes responsible, studies have also utilized a panel of cDNA-expressed recombinant human CYP450 isoforms, allowing for the individual contribution of each enzyme to the metabolism of JWH-175 to be characterized. mdpi.comdshs-koeln.de
Identification and Structural Elucidation of JWH-175 Metabolites
The identification of metabolites formed from JWH-175 has been accomplished using advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS/MS). dshs-koeln.de This method allows for the separation of the parent compound from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.
The most significant metabolic transformation observed for JWH-175 is the formation of a carbonyl group on the methylene (B1212753) bridge, which converts JWH-175 into the more potent synthetic cannabinoid, JWH-018. dshs-koeln.de In addition to this bioactivation, several other phase I metabolic reactions have been identified. These include:
Mono-hydroxylation: The addition of a single hydroxyl group at various positions on the molecule. nih.govdshs-koeln.de
Di-hydroxylation: The addition of two hydroxyl groups. nih.gov
Dehydrogenation: The removal of hydrogen atoms, often occurring on the alkyl chain, which can be combined with hydroxylation. nih.govdshs-koeln.de
Carboxylation: The formation of a carboxylic acid group, typically on the terminal end of the pentyl side chain. dshs-koeln.de
Table 1: Key Phase I Metabolites of JWH-175 Identified in In Vitro Studies
| Metabolic Pathway | Resulting Metabolite | Significance |
|---|---|---|
| Carbonyl Formation (on methylene bridge) | JWH-018 | Bioactivation to a more potent CB1 agonist. dshs-koeln.de |
| Mono-hydroxylation | Mono-hydroxylated JWH-175 isomers | Common metabolic route for synthetic cannabinoids. nih.govdshs-koeln.de |
| Di-hydroxylation | Di-hydroxylated JWH-175 isomers | Further oxidative metabolism. nih.gov |
| Dehydrogenation + Mono-hydroxylation | Dehydrogenated-mono-hydroxylated JWH-175 isomers | Combined metabolic modification. nih.gov |
| Carboxylation (on alkyl chain) | Carboxylated JWH-175 | Metabolite resulting from oxidation of the side chain. dshs-koeln.de |
Mechanistic Pathways of Bio-activation: JWH-175 to JWH-018 Conversion
The conversion of JWH-175 to JWH-018 represents a critical bio-activation pathway, as JWH-018 is a significantly more potent agonist at cannabinoid receptors. mdpi.comresearchgate.netnih.gov This transformation is not a simple degradation but an enzymatic process that enhances the compound's pharmacological activity. The mechanism involves the oxidation of the methylene bridge connecting the indole (B1671886) and naphthyl groups of JWH-175. wikipedia.org This reaction, catalyzed by cytochrome P450 enzymes, replaces the CH₂ group with a carbonyl (C=O) group, yielding the chemical structure of JWH-018. dshs-koeln.de This finding, first reported in in vitro metabolic studies, underscores the toxicological importance of metabolic profiling, as the parent compound may serve as a precursor to a more active and potentially more harmful substance. dshs-koeln.deresearchgate.net
In Vivo Metabolic Fate and Excretion Patterns in Animal Models
To understand the metabolic fate of JWH-175 in a living system, pharmacokinetic studies have been conducted in animal models, specifically CD-1 male mice. mdpi.comnih.gov Following administration of JWH-175, biological samples such as plasma and urine were collected and analyzed. mdpi.comnih.gov
These in vivo studies confirmed the findings from in vitro experiments, demonstrating that JWH-175 is rapidly bioactivated to JWH-018 in mice. mdpi.comnih.govnih.gov Analysis of plasma samples revealed that the parent compound, JWH-175, was only detectable for a short period (within the first 30 minutes post-administration). nih.gov In contrast, its primary metabolite, JWH-018, appeared in the plasma and its concentration reached a maximum at a later time point, around 180 minutes after the initial administration of JWH-175. nih.gov This data unequivocally confirms the in vivo formation of JWH-018 from JWH-175 and suggests that the observed pharmacological effects of JWH-175 are largely attributable to this potent metabolite. researchgate.netnih.gov
Table 2: Summary of In Vivo Metabolic Findings for JWH-175 in a Murine Model
| Analyte | Biological Matrix | Key Finding |
|---|---|---|
| JWH-175 | Plasma | Detected only in the first 30 minutes post-administration. nih.gov |
| JWH-018 | Plasma | Main metabolite detected; concentration peaked at 180 minutes post-administration of JWH-175. nih.gov |
| JWH-175 Metabolites | Urine | Presence of various metabolites confirms renal excretion pathway. mdpi.com |
Enzyme Kinetics and Cytochrome P450 (CYP450) Isoform Involvement in JWH-175 Metabolism
Identifying the specific CYP450 isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. mdpi.com For JWH-175, incubation with a panel of cDNA-expressed CYP450 isoforms revealed that several enzymes are involved in its phase I metabolism. dshs-koeln.de The primary isoforms identified as contributing to its biotransformation are CYP3A4, CYP2D6, CYP2C19, CYP3A5, and CYP1A2. dshs-koeln.de
While detailed kinetic parameters (Kₘ and Vₘₐₓ) for each specific JWH-175 metabolic pathway are not fully elucidated in the available literature, studies on the structurally related JWH-018 provide valuable context. For JWH-018, CYP2C9 and CYP1A2 have been identified as the major enzymes responsible for its oxidation, exhibiting high affinity for the substrate. nih.gov Given the structural similarities and the shared involvement of CYP1A2, it is likely that these enzyme families play a significant role in the bioactivation of JWH-175 to JWH-018. dshs-koeln.denih.gov
Table 3: CYP450 Isoforms Involved in Phase I Metabolism of JWH-175
| CYP450 Isoform | Role in JWH-175 Metabolism |
|---|---|
| CYP3A4 | Identified as involved in phase I metabolism. dshs-koeln.de |
| CYP2D6 | Identified as involved in phase I metabolism. dshs-koeln.de |
| CYP2C19 | Identified as involved in phase I metabolism. dshs-koeln.de |
| CYP3A5 | Identified as involved in phase I metabolism. dshs-koeln.de |
| CYP1A2 | Identified as involved in phase I metabolism. dshs-koeln.de |
Application of Deuterated JWH-175-d11 as a Metabolic Tracer
In the field of pharmacokinetics and metabolic profiling, accurate quantification of analytes in complex biological matrices is paramount. Deuterated standards, such as this compound, are indispensable tools for this purpose. This compound is a version of the JWH-175 molecule where eleven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).
This isotopic labeling makes the molecule chemically identical to the parent compound in terms of its behavior during sample extraction, purification, and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled (or "native") JWH-175 by a mass spectrometer.
In metabolic studies, a known amount of this compound is added to biological samples (e.g., plasma or urine) at the beginning of the analytical process. It serves as an internal standard. By comparing the signal intensity of the native analyte (JWH-175 or its metabolites) to the signal of the deuterated internal standard, researchers can correct for any loss of analyte during sample preparation and analysis. This technique, known as stable isotope dilution analysis, is the gold standard for achieving high accuracy and precision in quantitative bioanalysis. Therefore, the use of this compound would be critical in studies aiming to precisely determine the concentration-time profiles and pharmacokinetic parameters of JWH-175 and its bio-activated metabolite, JWH-018.
Advanced Analytical Methodologies for Detection and Quantification of Jwh 175 D11
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Synthetic Cannabinoid Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of synthetic cannabinoids in forensic and clinical laboratories. This preference is due to its high sensitivity, specificity, and applicability to a wide range of compounds. Unlike gas chromatography, LC-MS/MS can analyze compounds with low volatility and thermal instability without the need for chemical derivatization, which is a significant advantage when dealing with the diverse and ever-changing structures of synthetic cannabinoids. jst.go.jp The technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the monitoring of specific product ions, a process known as Multiple Reaction Monitoring (MRM). This provides a high degree of certainty in the identification and quantification of target analytes, even at trace levels in complex matrices like blood, urine, and oral fluid.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures to achieve superior analytical performance. The primary benefits of UPLC-MS/MS in the context of synthetic cannabinoid analysis include:
Increased Resolution: Sharper and narrower chromatographic peaks, allowing for better separation of closely related analogues and isomers.
Enhanced Sensitivity: The narrower peaks lead to a greater signal-to-noise ratio, improving detection limits.
Faster Analysis Times: Run times can be significantly reduced from tens of minutes to just a few minutes per sample, increasing sample throughput, which is critical in forensic and clinical settings. chromatographyonline.com
For the analysis of JWH-175 and its deuterated standard JWH-175-d11, UPLC-MS/MS methods offer the precision and speed necessary to resolve these compounds from a complex background of matrix components and other drug analogues. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for JWH-175 Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile and thermally stable compounds. While widely used in toxicology, its application to synthetic cannabinoids, including JWH-175, has certain limitations. rsc.org Many synthetic cannabinoids are prone to thermal degradation in the hot GC injector port. rsc.org For instance, some compounds can undergo transesterification if dissolved in alcohol solvents, or larger structures may break apart, leading to misidentification. rsc.org
JWH-175 belongs to the naphthylmethylindole class, which is structurally distinct from the more common naphthoylindoles (e.g., JWH-018) as it lacks the carbonyl linker. rsc.org While this may improve its thermal stability relative to some other analogs, GC-MS analysis can still be challenging. To analyze compounds with polar functional groups that are not amenable to GC-MS in their native form, a derivatization step is often employed. gcms.cz This process involves chemically modifying the analyte to increase its volatility and thermal stability, for example, by using silylating agents like BSTFA. gcms.cz However, this adds an extra step to sample preparation and can introduce variability.
Role of this compound as an Internal Standard in Quantitative Bioanalytical Assays
The primary and most crucial application of this compound is its use as an internal standard (IS) in quantitative assays. An ideal internal standard co-elutes chromatographically with the target analyte and exhibits similar ionization efficiency but is clearly distinguishable by its mass. A stable isotope-labeled standard, such as the deuterated this compound, is the preferred choice for mass spectrometry-based quantification for several reasons:
Correction for Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization, causing either suppression or enhancement of the signal. Because this compound has nearly identical physicochemical properties to JWH-175, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, these effects are normalized, leading to accurate quantification.
Compensation for Sample Variability: this compound is added to each sample at a known concentration at the very beginning of the sample preparation process. It accounts for any loss of analyte during extraction, evaporation, and reconstitution steps. Any variability in sample handling affects both the analyte and the IS equally, ensuring the final analyte/IS ratio remains constant and the calculated concentration is accurate.
The use of this compound is therefore fundamental to achieving the high standards of precision and accuracy required for legally defensible forensic results and reliable research data.
Comprehensive Mass Spectrometric Characterization of this compound and its Deuterated Metabolites
The structural identification of JWH-175 and the confirmation of this compound as an internal standard rely on mass spectrometric characterization. In electrospray ionization (ESI) positive mode, these compounds will readily form a protonated molecule [M+H]⁺. The fragmentation of JWH-175 in a tandem mass spectrometer would involve cleavage at the bonds linking the naphthalene (B1677914) ring, the methylene (B1212753) bridge, and the indole (B1671886) ring, as well as cleavage of the N-pentyl chain.
For this compound, the deuterium (B1214612) atoms are located on the pentyl chain. This means the precursor ion and any fragment ions that retain the pentyl chain will have their mass-to-charge ratio (m/z) shifted by +11 units compared to the non-deuterated compound. This mass difference allows the mass spectrometer to monitor both compounds simultaneously without interference. This is also invaluable for metabolic studies, as metabolites of JWH-175 (e.g., hydroxylated forms) can be tentatively identified, while the corresponding deuterated metabolites from the internal standard can confirm the metabolic pathway.
Table 1: Theoretical Mass-to-Charge (m/z) Ratios for Key Ions of JWH-175 and this compound
| Ion Description | JWH-175 (C₂₄H₂₅N) | This compound (C₂₄H₁₄D₁₁N) | Mass Shift |
|---|---|---|---|
| Molecular Weight | 327.20 | 338.27 | +11.07 |
| Precursor Ion [M+H]⁺ | 328.2 | 339.3 | +11 |
| Fragment from loss of pentyl chain | 258.1 | 258.1 | 0 |
| Fragment ion of pentylindole moiety | 186.1 | 197.2 | +11 |
| Fragment ion of naphthylmethyl moiety | 141.1 | 141.1 | 0 |
Note: The m/z values are nominal masses for illustrative purposes. High-resolution mass spectrometry would provide more precise values.
Method Validation Parameters for Research and Forensic Applications
For any quantitative analytical method to be considered reliable for research or forensic use, it must undergo rigorous validation. When using this compound as an internal standard for the quantification of JWH-175, the following parameters are essential to evaluate:
Table 2: Key Method Validation Parameters
| Parameter | Description |
|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, other drugs, and endogenous matrix constituents. |
| Sensitivity | Defined by the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. jst.go.jpgcms.cz |
| Linearity and Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.0. |
| Accuracy | The closeness of the measured concentration to the true concentration, often expressed as a percentage of the nominal value. |
| Precision | The degree of agreement among a series of measurements. It is assessed at different levels: intra-day (repeatability) and inter-day (intermediate precision), and is typically expressed as the relative standard deviation (%RSD). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. It is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a pure solvent. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked matrix sample to a post-extraction spiked sample. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). |
Innovative Sample Preparation Strategies for Biological Matrices
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., blood, urine, hair) and concentrate it while removing interfering substances. chromatographyonline.com The two most common techniques for synthetic cannabinoid analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the sample, the charge state of the analyte can be manipulated to promote its transfer into the organic phase, leaving water-soluble interferences behind. It is a relatively inexpensive but can be labor-intensive and may result in less clean extracts compared to SPE. gcms.cz
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent. SPE is highly versatile, as sorbents with different chemical properties (e.g., reversed-phase, normal-phase, ion-exchange) can be chosen. It often provides higher recovery, cleaner extracts, and is easily automated for high-throughput applications.
Table 3: Comparison of LLE and SPE Sample Preparation Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase followed by elution |
| Selectivity | Moderate; depends on solvent choice and pH | High; depends on sorbent and solvent selection |
| Cleanliness of Extract | Generally lower; risk of emulsions | Generally higher |
| Solvent Consumption | High | Low |
| Automation Potential | Limited | High |
| Cost per Sample | Lower (materials), Higher (labor) | Higher (materials), Lower (labor if automated) |
High-Resolution Mass Spectrometry (LC-HRMS) for Untargeted Analysis of Novel Psychoactive Substances
The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. The chemical structures of these substances are constantly modified to circumvent drug control legislation, making traditional targeted analytical methods quickly obsolete. Untargeted screening methods are therefore essential for the comprehensive identification of these evolving compounds. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool for this purpose, offering the ability to detect a virtually unlimited number of compounds in a single analysis. dshs-koeln.de
Untargeted analysis using LC-HRMS allows for the collection of high-resolution, full-scan mass data, which enables the determination of a compound's accurate mass. scispace.com This information is critical for calculating the elemental composition, which is a primary step in identifying an unknown substance. d-nb.info A key advantage of this approach is the capacity for retrospective data analysis; once data is acquired, it can be re-interrogated at a later date to search for newly emerged NPS without needing to re-run the physical sample. nih.gov
Within this untargeted framework, the use of internal standards is crucial for ensuring the quality and reliability of the analytical data. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for mass spectrometry-based methods. nih.gov A SIL-IS is a form of the target analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H) replacing hydrogen (¹H)). This compound behaves nearly identically to its non-labeled counterpart, JWH-175, during sample preparation, chromatography, and ionization. nih.gov However, it is easily distinguished by the mass spectrometer due to its higher mass. This allows it to compensate for variations in sample extraction and matrix-induced signal suppression or enhancement, which is vital for accurate analysis. nih.gov
While the primary role of a SIL-IS is for quantification in targeted analyses, its inclusion in an untargeted LC-HRMS workflow serves as a critical performance indicator. It helps to verify that the analytical system is functioning correctly and can aid in the confident identification of the target analyte (in this case, JWH-175) from within a complex dataset by flagging its presence at the expected retention time.
The table below details the chemical properties of JWH-175 and its corresponding deuterated internal standard, this compound. The mass difference is the key to its function in mass spectrometric analysis.
Table 1: Chemical Properties of JWH-175 and its Deuterated Analog (this compound) Data sourced from multiple chemical suppliers and scientific publications. pharmaffiliates.comaxios-research.comwikipedia.orgbiosynth.comcaymanchem.com
| Property | JWH-175 | This compound |
| IUPAC Name | (1-Pentylindol-3-yl)naphthalen-1-ylmethane | (1-Pentyl-d11-indol-3-yl)naphthalen-1-ylmethane |
| Molecular Formula | C₂₄H₂₅N | C₂₄H₁₄D₁₁N |
| Average Molecular Weight | 327.47 g/mol | 338.54 g/mol |
| Monoisotopic Exact Mass | 327.20 g/mol | 338.27 g/mol |
| [M+H]⁺ Ion | 328.2063 m/z | 339.2789 m/z |
The successful detection of JWH-175 using an untargeted HRMS approach relies on optimized instrumental parameters. The following table provides an example of typical LC-HRMS conditions for the analysis of synthetic cannabinoids, illustrating how JWH-175 and this compound would be monitored.
Table 2: Illustrative LC-HRMS Parameters for the Analysis of JWH-175 using this compound as an Internal Standard Parameters are based on common methodologies reported for synthetic cannabinoid analysis. dshs-koeln.ded-nb.infonih.govdiva-portal.org
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Programmed gradient from low to high organic content |
| Flow Rate | 0.3 - 0.5 mL/min |
| High-Resolution Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Full Scan with Data-Dependent MS/MS (dd-MS²) |
| Full Scan Mass Range | 100 - 600 m/z |
| Resolution | ≥30,000 FWHM |
| Targeted Ions | |
| JWH-175 Precursor Ion [M+H]⁺ | 328.2063 m/z |
| This compound Precursor Ion [M+H]⁺ | 339.2789 m/z |
| Key JWH-175 Fragment Ions | 200 m/z (alkylindole moiety), 141 m/z (naphthyl moiety) |
Forensic and Toxicological Research Contributions of Jwh 175 D11 Studies
Development and Validation of Certified Reference Materials for JWH-175-d11 and Associated Metabolites
The accuracy and reliability of forensic and toxicological analyses depend heavily on the availability of high-quality certified reference materials (CRMs). nih.govresearchgate.net this compound is a deuterated chemical compound used as an internal standard in analytical methods for its non-deuterated parent compound, JWH-175. axios-research.com The use of such isotopically labeled standards is crucial for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they compensate for variations during sample preparation and analysis. dusunenadamdergisi.orgactamedica.org
The development of CRMs involves synthesizing the compound to a high purity and characterizing it thoroughly. For this compound, this includes confirming its molecular formula (C₂₄H₁₄D₁₁N) and molecular weight (338.54 g/mol ). axios-research.com Validation of these reference materials is a meticulous process governed by international standards such as ISO/IEC 17025 and ISO 17034, which ensures the material's homogeneity, stability, and certified value with a stated uncertainty. researchgate.nettusnovics.pl
A significant challenge in the forensic analysis of synthetic cannabinoids is the identification of their metabolites, which are often the primary targets in biological samples like urine. dusunenadamdergisi.orgnih.gov The metabolism of a parent drug can be extensive, and reference standards for these metabolites are frequently unavailable commercially. nih.gov Therefore, research efforts have focused on synthesizing potential metabolites to serve as reference materials. nih.govdiva-portal.org For instance, synthetic routes have been developed for hydroxylated metabolites of various JWH-series compounds, which can then be used to confirm the structures of metabolites found in in-vitro (e.g., human liver microsomes) and in-vivo (e.g., urine samples) studies. diva-portal.orgcerilliant.com While specific validation reports for JWH-175 metabolites are not extensively detailed in public literature, the established methodologies for other synthetic cannabinoids provide a clear framework for this process. nih.govcerilliant.com The availability of this compound as a reference standard is intended for analytical method development, validation, and quality control applications in drug analysis. axios-research.com
Table 1: Characteristics of this compound Reference Material
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-(naphthalen-1-ylmethyl)-1-pentyl-1H-indole-d11 | axios-research.com |
| CAS Number | 1794828-59-3 | axios-research.com |
| Molecular Formula | C₂₄H₁₄ND₁₁ | axios-research.com |
| Molecular Weight | 338.54 | axios-research.com |
| Intended Use | Analytical Method Development, Validation, QC | axios-research.com |
Methodologies for Distinguishing JWH-175 Exposure from Other Synthetic Cannabinoid Analogs
Distinguishing exposure between structurally similar synthetic cannabinoids is a primary challenge for forensic toxicologists. JWH-175 is structurally related to JWH-018, another potent synthetic cannabinoid. caymanchem.com A pivotal finding from preclinical research is that JWH-175 undergoes in-vivo bioactivation, rapidly converting to JWH-018 in the blood. nih.govnih.govresearchgate.net This metabolic transformation means that the pharmacological and toxicological effects observed after JWH-175 administration are likely attributable to the more potent JWH-018. nih.govresearchgate.netresearchgate.net
This metabolic link complicates the interpretation of toxicological findings. The detection of JWH-018 and its metabolites in a biological sample could originate from the intake of either JWH-018 or JWH-175. nih.gov Therefore, analytical methods must be capable of detecting the parent compounds to differentiate exposure.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of synthetic cannabinoids and their metabolites in biological fluids. dusunenadamdergisi.orgredwoodtoxicology.com To distinguish JWH-175 use, methods should be optimized to detect not only JWH-018 and its metabolites but also the parent JWH-175 compound, even if it is present at low concentrations or for a short duration. The presence of JWH-175 itself in a sample would be a clear indicator of its use. nih.gov
In cases where only JWH-018 and its metabolites are found, the differentiation becomes more complex. Future research may focus on identifying unique, minor metabolites of JWH-175 that are not produced from JWH-018 metabolism. Such a specific biomarker would definitively prove exposure to JWH-175. The use of high-resolution mass spectrometry (HRMS) could aid in the discovery of these unique metabolic footprints. unito.it
Table 2: Key Analytes for Differentiating JWH-175 and JWH-018 Exposure
| Analyte | Significance | Analytical Approach |
|---|---|---|
| JWH-175 | Definitive marker of JWH-175 exposure. | LC-MS/MS, HRMS |
| JWH-018 | Major metabolite of JWH-175; also a parent drug. | LC-MS/MS, HRMS |
| JWH-018 Metabolites | Indicators of exposure to either JWH-175 or JWH-018. | LC-MS/MS, HRMS |
| Unique JWH-175 Metabolite | Hypothetical specific marker for JWH-175 exposure. | Research focus for HRMS |
Research into Extended Detection Windows in Biological Specimens
The ability to detect substance use for an extended period after ingestion is crucial for forensic investigations and clinical monitoring. The detection window for synthetic cannabinoids varies depending on the compound, dose, frequency of use, and the biological matrix being tested. redwoodtoxicology.comoup.com Due to their lipophilic nature, synthetic cannabinoids can accumulate in the body, leading to prolonged detection times, especially after chronic use. oup.com
Urine: For many synthetic cannabinoids, parent drugs are extensively metabolized and rarely excreted unchanged in urine. redwoodtoxicology.com Therefore, urine testing focuses on detecting metabolites. dusunenadamdergisi.org Studies on JWH-018 and JWH-073 have shown that their carboxylic acid metabolites can be detected in urine for several weeks to over a month after chronic use. oup.com Given that JWH-175 metabolizes to JWH-018, it is plausible that the detection window for JWH-175 use could be similarly extended by monitoring for JWH-018 metabolites in urine. nih.govoup.com
Oral Fluid: The presence of the parent drug in oral fluid can confirm recent ingestion, with a typical detection window of up to 24-48 hours. redwoodtoxicology.com JWH-175 has been detected in oral fluid samples, suggesting its utility as a matrix for detecting recent use. nih.gov
Hair: Hair analysis offers the longest detection window, potentially months to years, providing a history of drug exposure. dnalegal.comnih.gov Validated methods using LC-MS/MS can detect parent synthetic cannabinoids and their metabolites in hair. nih.govnih.gov While specific studies on JWH-175 deposition in hair are limited, research on JWH-018 and JWH-073 has shown that parent drugs and their metabolites can be incorporated into hair, making it a viable option for long-term detection. nih.govnih.gov
Table 3: Approximate Detection Windows for Synthetic Cannabinoids
| Biological Specimen | Typical Detection Window | Target Analytes |
|---|---|---|
| Urine | Up to 72 hours (single use); 3+ weeks (chronic use) | Metabolites (e.g., JWH-018-COOH) |
| Oral Fluid | Up to 48 hours | Parent Drug (e.g., JWH-175) |
| Hair | Months to years | Parent Drug & Metabolites |
| Blood | Up to 48 hours | Parent Drug & Metabolites |
Elucidation of Toxicological Mechanisms in Preclinical Models
Preclinical animal models are essential for understanding the pharmacological and toxicological effects of new psychoactive substances. Studies in mice have been crucial in characterizing the profile of JWH-175. nih.govresearchgate.net Research has shown that JWH-175 is a cannabinoid receptor agonist, though it is less potent than its metabolite, JWH-018. nih.govresearchgate.net
In-vivo studies in mice demonstrated that JWH-175 administration leads to a range of effects, including:
Impaired sensorimotor responses nih.govresearchgate.net
Reduced motor activity nih.govresearchgate.net
Decreased breath rate nih.govresearchgate.net
Increased pain threshold (analgesia) nih.govresearchgate.net
These effects are dose-dependent and have been shown to be less potent than those induced by JWH-018 at equivalent doses. nih.govresearchgate.net For example, in mouse hippocampal brain slices, JWH-175 was less effective at reducing the field excitatory postsynaptic potential (fEPSP) compared to JWH-018. nih.govresearchgate.net Furthermore, the effects of JWH-175 were blocked by the administration of a selective CB1 receptor antagonist, confirming that its actions are mediated through this receptor. researchgate.net
The key toxicological finding is the rapid bioactivation of JWH-175 to the more potent JWH-018. nih.govnih.gov This suggests that the primary toxicological risk from JWH-175 exposure stems from the subsequent activity of JWH-018, which is a full agonist at CB1 receptors and has been associated with severe adverse health effects. nih.govwikipedia.org This metabolic conversion underscores the importance of not only evaluating the parent compound but also its metabolites when assessing the toxicological risk of a new psychoactive substance. nih.govresearchgate.net
Table 4: Comparative Potency of JWH-175 and JWH-018 at Human CB1 Receptors
| Compound | CB1 Receptor Affinity (Ki, nM) | CB1 Receptor Potency (EC50, nM) |
|---|---|---|
| JWH-175 | 25.8 ± 1.9 | 43.1 ± 1.1 |
| JWH-018 | 9.5 ± 0.5 | 8.0 ± 1.2 |
Source: Data derived from in-vitro studies on CHO cells transfected with human CB1 receptors. mdpi.com
Integration of this compound Research into Early Warning Systems for Emerging Synthetic Cannabinoids
Early Warning Systems (EWS), such as the one operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), are vital for monitoring the emergence of NPS and responding to the public health threats they pose. researchgate.netdrugsandalcohol.ie The synthetic cannabinoid market is particularly dynamic, with manufacturers constantly altering chemical structures to circumvent legal controls. cerilliant.com
Research on established compounds like JWH-175 provides critical intelligence for these systems. The discovery of the in-vivo conversion of JWH-175 to JWH-018 is a prime example of how metabolic studies can inform forensic and public health strategies. nih.govresearchgate.net This finding highlights a potential tactic used by clandestine labs: marketing a less potent, and possibly uncontrolled, precursor compound that converts into a more potent, controlled substance within the body.
This knowledge helps EWS in several ways:
Predicting new threats: Understanding the metabolic pathways of known synthetic cannabinoids allows toxicologists to predict the likely metabolites of newly emerging, structurally related compounds. diva-portal.orgnih.gov This is crucial for developing analytical methods to detect these new drugs in biological samples even before reference standards for the metabolites are available. nih.govnih.gov
Informing legislation: Data on the bioactivation of compounds like JWH-175 can inform policymakers about the need to control not just the final active compounds but also their precursors and structurally related analogs.
Improving toxicological interpretation: When forensic labs detect JWH-018, the knowledge of its link to JWH-175 allows for a more comprehensive interpretation of the results, acknowledging that the exposure could have originated from a different parent compound. nih.gov
The use of this compound in these research efforts ensures the analytical accuracy needed to confidently identify these metabolic pathways and provide reliable data to global partners through early warning networks.
Future Research Trajectories and Unaddressed Gaps
Discovery of Novel Metabolic Pathways for JWH-175
The metabolism of synthetic cannabinoids is a critical area of research for forensic and clinical toxicology, as parent compounds are often transient in biological systems. Research into JWH-175, a naphthylmethylindole, has uncovered a significant metabolic pathway: its in vivo bio-activation into JWH-018, a more potent cannabinoid receptor agonist. mdpi.comnih.gov This transformation is notable because JWH-175 itself is less potent than JWH-018 at both human and mouse CB1 and CB2 receptors. mdpi.comnih.gov
Studies using human liver microsomes (HLMs) and in vivo mouse models have been instrumental in identifying the metabolites of JWH-175. mdpi.com In vitro experiments have successfully identified numerous phase I metabolites, primarily formed through hydroxylation and dehydrogenation. nih.gov A significant finding from in vivo studies in mice is the rapid conversion of JWH-175 to JWH-018 in the blood, suggesting that the pharmacological effects observed after JWH-175 administration are largely due to the formation of this more active metabolite. mdpi.comnih.govnih.gov
Future research must continue to explore other potential metabolic pathways. The cytochrome P450 (CYP450) enzyme system, particularly subtypes like CYP2C9 and CYP1A2, is known to be involved in the metabolism of related synthetic cannabinoids and likely plays a role in JWH-175's biotransformation. nih.gov Elucidating the full metabolic profile is crucial for developing comprehensive screening methods to confirm intake.
Table 1: Identified Phase I Metabolites of JWH-175
| Metabolite Type | Number Identified | Common Metabolites with JWH-018 |
|---|---|---|
| Di-hydroxylated | 3 | M1–M3 |
| Dehydrogenated-mono-hydroxylated | 4 | M4–M7 |
| Mono-hydroxylated | 3 | M8–M10 |
Data sourced from in vivo mouse model studies. nih.gov
Investigation of Undiscovered Analogues and Functionally Related Compounds
JWH-175 belongs to the naphthylmethylindole family of synthetic cannabinoids, which is structurally related to the more widely known naphthoylindoles. mdpi.comnih.gov The primary structural difference between JWH-175 and its prominent analogue, JWH-018, is the linker between the indole (B1671886) and naphthyl groups—JWH-175 has a methylene (B1212753) bridge, whereas JWH-018 has a carbonyl group (ketone bridge). nih.govwikipedia.org This seemingly minor structural change results in a significant difference in potency, with JWH-175 displaying a lower binding affinity for the CB1 receptor. wikipedia.org
The bio-activation of JWH-175 to JWH-018 makes JWH-018 its most significant functionally related compound. mdpi.comnih.gov Computational studies comparing the JWH-175 and JWH-018 ligand groups have shown that compounds in the JWH-175 group, which lack the carbonyl group, tend to have stronger hydrophobic interactions with the CB1 receptor. nih.gov
The ongoing synthesis of new designer drugs means that novel analogues of JWH-175 may emerge. Research efforts must focus on predictive modeling based on structure-activity relationships to anticipate the pharmacological profiles of undiscovered analogues. This includes investigating how substitutions on the naphthyl ring or alterations to the alkyl chain length affect receptor binding and functional activity. nih.govwikipedia.org
Table 2: Comparison of JWH-175 and Key Analogue JWH-018
| Compound | Chemical Family | Key Structural Feature | CB1 Receptor Affinity (Ki) | Potency Relative to JWH-018 |
|---|---|---|---|---|
| JWH-175 | Naphthylmethylindole | Methylene bridge | 22 nM wikipedia.orgcaymanchem.com | Less potent mdpi.comnih.govwikipedia.org |
| JWH-018 | Naphthoylindole | Carbonyl (ketone) bridge | 9.5 ± 4.5 nM researchgate.net | Higher potency mdpi.comnih.gov |
Advancements in Ultra-Trace Analytical Detection Methodologies for JWH-175-d11
The detection of synthetic cannabinoids and their metabolites in biological matrices presents a significant analytical challenge due to their extensive metabolism and the low concentrations found in samples. nih.gov Ultra-trace detection methodologies are therefore essential for forensic and clinical analysis. The compound this compound is a deuterated isotopologue of JWH-175, designed for use as an internal standard in quantitative mass spectrometry-based assays.
The use of isotopically labeled internal standards, such as this compound, is crucial for accurate quantification. These standards behave almost identically to the analyte (JWH-175) during sample extraction, chromatography, and ionization, but are distinguishable by their higher mass. This allows for the correction of signal variations and matrix effects, thereby improving the accuracy and precision of the measurement. scispace.com
Advanced analytical techniques are paramount for the detection of these compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for quantifying synthetic cannabinoids in biological fluids like blood and urine. frontiersin.orgmums.ac.ir It offers high sensitivity and specificity, allowing for the detection of metabolites at low- or sub-nanomolar levels. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, GC-MS is effective for identifying a broad range of synthetic cannabinoids. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites and distinguishing between structurally similar compounds. researchgate.net
Future advancements should focus on developing more rapid and field-deployable screening methods, while also expanding spectral libraries to include new analogues and their metabolites to keep pace with the evolving landscape of new psychoactive substances. acs.org
Table 3: Overview of Analytical Detection Methodologies
| Technique | Principle | Application for this compound | Advantages |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | Quantitative analysis of JWH-175 and its metabolites in biological fluids, using this compound as an internal standard. | High sensitivity, specificity, suitable for non-volatile compounds. mums.ac.irnih.gov |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Identification and quantification of JWH-175 and related compounds. | Excellent separation efficiency, extensive spectral libraries. nih.gov |
| HRMS | Mass spectrometry with high mass accuracy and resolving power. | Identification of novel metabolites of JWH-175 and structural elucidation. | Accurate mass measurement aids in formula determination of unknown compounds. frontiersin.org |
Development of Sophisticated In Vitro and In Vivo Preclinical Models for Cannabinoid Receptor Agonist Research
Preclinical models are fundamental to understanding the pharmacology and toxicology of synthetic cannabinoids like JWH-175. researchgate.netnih.gov These models allow for controlled investigation into receptor binding, functional activity, metabolism, and behavioral effects. nih.gov
In Vitro Models:
Receptor Binding Assays: Early research used cell-free radioligand binding assays to determine the affinity of cannabinoids for CB1 and CB2 receptors. nih.gov Such assays established that JWH-175 binds potently to the CB1 receptor. caymanchem.com
Cell-Based Functional Assays: Assays using cells transfected with cannabinoid receptors (e.g., CHO cells) are used to measure the functional activity of a compound, such as its ability to inhibit adenylyl cyclase. mdpi.comnih.gov These have shown JWH-175 acts as a full agonist but is less potent than JWH-018. mdpi.com
Metabolism Studies: Incubating compounds with human liver microsomes (HLMs) or hepatocytes is a standard in vitro method to identify potential human metabolites. frontiersin.org
In Vivo Models:
Rodent Models (Mice and Rats): Animal models are indispensable for studying the integrated physiological and behavioral effects of cannabinoid agonists. nih.govelifesciences.org Studies in mice have been crucial for demonstrating the in vivo conversion of JWH-175 to JWH-018 and for characterizing its effects on motor activity and sensorimotor responses. mdpi.comnih.govresearchgate.net
The development of more sophisticated models, such as humanized mouse models or advanced 3D organoid cultures, could provide more predictive data on human metabolism and toxicology. Further research is needed to create models that can accurately predict the complex toxicological outcomes associated with newer synthetic cannabinoids.
Implications for Global Regulatory Science and Forensic Toxicology Research Infrastructures
The research findings on JWH-175 and its deuterated standard have significant implications for regulatory bodies and forensic laboratories worldwide. The fact that a less potent compound (JWH-175) can be metabolized in the body to a more potent one (JWH-018) presents a major challenge for regulation and risk assessment. mdpi.comnih.gov It highlights the necessity of not only identifying parent compounds but also understanding their metabolic fate to accurately assess their potential for causing harm.
This bio-activation phenomenon complicates the interpretation of forensic toxicology results. nih.gov The detection of JWH-018 in a biological sample could originate from the intake of either JWH-018 or JWH-175, a critical distinction for law enforcement and judicial proceedings. mdpi.com Therefore, forensic laboratories must maintain robust and up-to-date analytical methods capable of detecting both parent compounds and their unique metabolites.
The continuous emergence of new synthetic cannabinoid analogues requires a flexible and proactive regulatory framework. nih.gov Global research infrastructures must support:
Rapid identification and characterization of new psychoactive substances.
Sharing of analytical data and reference standards (like this compound) among laboratories.
Ongoing research into the metabolism and pharmacology of these new compounds to inform legislation and public health responses.
The legal status of JWH-175 as a Schedule I controlled substance in the United States and its prohibition in other jurisdictions underscores the global effort to control the spread of synthetic cannabinoids. wikipedia.org Continued investment in forensic toxicology and regulatory science is essential to address the public health challenges posed by these evolving substances.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing JWH-175-d11 in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., alkylation, cyclization) under inert atmospheres. Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization requires nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C), high-performance liquid chromatography (HPLC) with UV detection, and mass spectrometry (MS) to confirm molecular identity and purity (>95%). Ensure adherence to safety protocols for handling synthetic cannabinoids .
Q. Which analytical techniques are most reliable for identifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Optimize parameters:
- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Quantitation : Use deuterated internal standards (e.g., this compound-d3) to correct matrix effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities (e.g., CB1 vs. CB2) for this compound?
- Methodological Answer : Variability often stems from assay conditions (e.g., buffer pH, temperature) or radioligand competition protocols. Standardize assays using:
- Radioligands : [<sup>3</sup>H]CP-55,940 for CB1/CB2.
- Controls : Include reference agonists (WIN 55,212-2) and antagonists (SR141716A).
- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values with 95% confidence intervals. Cross-validate findings using transfected cell lines (e.g., HEK293) .
Q. What experimental designs are optimal for studying this compound’s metabolic stability in vitro vs. in vivo?
- Methodological Answer :
- In Vitro : Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolites via LC-MS/MS at 0, 15, 30, and 60 mins. Calculate half-life (t1/2) using first-order kinetics.
- In Vivo : Administer this compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/bile at timed intervals. Compare metabolic profiles to in vitro data, adjusting for enzyme induction/inhibition .
Q. How should researchers address contradictory findings in this compound’s dose-response relationships across studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., species differences, administration routes). Perform meta-analysis using fixed/random-effects models (RevMan software) to aggregate data. Validate hypotheses via dose-ranging studies with strict controls for body weight, sex, and circadian rhythms .
Q. What strategies mitigate bias when designing behavioral assays to assess this compound’s psychotropic effects?
- Methodological Answer : Implement double-blind protocols with randomized treatment assignments. Use automated tracking systems (e.g., Noldus EthoVision) for objective locomotor/exploratory scoring. Include sham controls and counterbalance testing sequences to reduce order effects. Power analyses (G*Power) should determine sample sizes (n ≥ 8/group) .
Q. How can computational modeling improve hypothesis generation for this compound’s off-target receptor interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology models of GPCRs (e.g., 5-HT2A, TRPV1). Validate predictions with functional assays (calcium flux, cAMP accumulation). Cross-reference results with databases like ChEMBL to prioritize high-probability targets .
Data Presentation and Reproducibility
Q. What are the minimal reporting standards for this compound studies to ensure reproducibility?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines for in vivo work. Report:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
